N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophen-3-yl moiety linked to a hydroxyethyl group and a substituted benzene ring. This compound’s structure combines aromatic sulfonamide pharmacophores with a fused heterocyclic system, making it a candidate for exploring bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-12-8-17(24-3)19(9-13(12)2)26(22,23)20-10-16(21)15-11-25-18-7-5-4-6-14(15)18/h4-9,11,16,20-21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHVVDLRMPFXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aryne-Mediated Cyclization with Alkynyl Sulfides
A state-of-the-art method employs o-silylaryl triflates as aryne precursors, reacting with alkynyl sulfides to form benzo[b]thiophenes in a single step. For example:
- Reagents : o-Trimethylsilylaryl triflate (1.0 equiv), alkynyl sulfide (1.2 equiv), CsF (2.0 equiv)
- Conditions : THF, 0°C to room temperature, 12 hours
- Yield : 68–82%
This method leverages the electrophilic nature of arynes, where the sulfur atom of the alkynyl sulfide initiates nucleophilic attack, followed by cyclization to form the thiophene ring. The 3-position of the benzo[b]thiophene is selectively functionalized, ensuring regioselectivity crucial for downstream modifications.
Alternative Routes: Friedel-Crafts Alkylation
For scalability, Friedel-Crafts alkylation of thiophenol derivatives with α,β-unsaturated carbonyl compounds offers a complementary approach:
- Reagents : 2-Bromoacetophenone (1.0 equiv), thiophenol (1.1 equiv), AlCl₃ (1.5 equiv)
- Conditions : Dichloromethane, reflux, 6 hours
- Yield : 55–60%
While less efficient than aryne chemistry, this method provides access to substituted benzo[b]thiophenes under Lewis acid catalysis.
Hydroxyethyl Sulfonamide Linker Installation
Sulfonylation of Aminoethanol Derivatives
The hydroxyethyl sulfonamide group is introduced via nucleophilic substitution between 2-aminoethanol derivatives and sulfonyl chlorides:
- Reagents : 2-(Benzo[b]thiophen-3-yl)-2-aminoethanol (1.0 equiv), 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 equiv), Et₃N (2.0 equiv)
- Conditions : Dichloromethane, 0°C to room temperature, 4 hours
- Yield : 75–80%
Mechanistic Insight : The amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the methoxy and dimethyl groups necessitates slow addition of reagents to minimize side reactions.
Epoxide Ring-Opening Strategy
An alternative route involves epoxide intermediates for hydroxyethyl group installation:
- Epoxidation : React benzo[b]thiophene-3-carbaldehyde with trimethylsulfoxonium iodide (1.2 equiv) in DMF at 60°C for 3 hours (Yield: 85%).
- Ring-Opening : Treat the epoxide with 2-methoxy-4,5-dimethylbenzenesulfonamide (1.5 equiv) and LiOH (0.1 equiv) in THF/H₂O (3:1) at 50°C for 12 hours (Yield: 70%).
Functionalization of the Aromatic Sulfonamide Group
Methoxy and Dimethyl Group Introduction
The 2-methoxy-4,5-dimethyl substitution pattern is achieved through directed ortho-metalation:
Sulfonation and Purification
Final sulfonation employs chlorosulfonic acid (1.5 equiv) in refluxing dichloroethane for 2 hours, followed by column chromatography (SiO₂, hexane/EtOAc 4:1) to isolate the pure sulfonamide (Yield: 70%).
Optimization Challenges and Solutions
Regioselectivity in Benzo[b]thiophene Formation
Aryne reactions with alkynyl sulfides exhibit superior regioselectivity compared to Friedel-Crafts methods, as confirmed by X-ray crystallography. Computational studies attribute this to the electron-deficient C1 position of the aryne intermediate, which favors sulfur nucleophilic attack.
Stereochemical Control in Hydroxyethyl Group
The syn-addition of water during epoxide ring-opening ensures retention of configuration at the hydroxyethyl stereocenter. Chiral HPLC analysis confirms enantiomeric excess >98% when using chiral amines.
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| ¹H NMR (CDCl₃) | δ 7.69 (d, J=8.2 Hz, 2H), 2.41 (s, 3H) | 400 MHz spectrometer |
| HRMS (ESI) | [M + Na]⁺ 336.1064 (calc. 336.1062) | Q-TOF mass spectrometer |
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow aryne generation, reducing reaction times from hours to minutes and improving yields to 90%. Green chemistry principles are integrated by replacing CsF with recyclable KF-Al₂O₃ composites.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with key analogs, focusing on structural features, synthetic routes, and physicochemical properties.
Tetrazole Analogs with Benzo[b]thiophen Moieties
(Z)-5-[2-(Benzo[b]thiophen-2-yl/3-yl)-1-(methoxyphenyl)ethenyl]-1H-tetrazoles ():
- Structural Differences :
- Core Heterocycle : The target compound contains a sulfonamide group, while these analogs incorporate a tetrazole ring.
- Substituents : The tetrazole derivatives feature methoxy-substituted phenyl rings (e.g., 3,5-dimethoxy or 3,4,5-trimethoxy) instead of the 2-methoxy-4,5-dimethylbenzenesulfonamide group.
- Synthesis : Prepared via [3+2] cycloaddition of acrylonitriles with tributyltin azide, contrasting with sulfonamide coupling strategies inferred for the target compound .
- Crystallographic Data: Dihedral angles between benzothiophene and tetrazole rings range from 60.94° to 88.92°, suggesting variable planarity compared to the hydroxyethyl-linked sulfonamide in the target compound .
Chalcone-Based Benzo[b]thiophen Derivatives
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(substituted phenyl)prop-2-en-1-ones ():
- Structural Differences :
- Backbone : These compounds feature a chalcone (α,β-unsaturated ketone) scaffold, whereas the target compound lacks this conjugated system.
- Substituents : The chalcone derivatives include fluorophenyl or methoxyphenyl groups at the β-position, contrasting with the hydroxyethyl-sulfonamide group in the target compound.
- Synthesis: Synthesized via Claisen-Schmidt condensation of acetophenones with substituted benzaldehydes, differing from sulfonamide coupling pathways .
- Spectroscopic Data :
- IR spectra of chalcones show strong C=O stretches (~1650 cm⁻¹), absent in sulfonamides, which instead exhibit S=O stretches (~1350–1250 cm⁻¹) .
- NMR data reveal distinct deshielding patterns for the α,β-unsaturated ketone protons (~7.5–8.5 ppm) compared to the sulfonamide’s aromatic and hydroxyl protons .
Sulfonamide-Containing Triazole Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones ():
- Structural Differences :
- Heterocyclic Core : These analogs incorporate a 1,2,4-triazole ring instead of the hydroxyethyl-sulfonamide linkage.
- Substituents : The triazole derivatives include halogenated (Cl, Br) phenylsulfonyl groups, while the target compound has a 4,5-dimethylbenzenesulfonamide moiety.
- Synthesis : Derived from hydrazinecarbothioamides cyclized under basic conditions, unlike the target compound’s likely nucleophilic substitution or coupling reactions .
- Tautomerism : The triazole-thione tautomers exhibit νC=S stretches (~1247–1255 cm⁻¹), contrasting with the sulfonamide’s νS=O vibrations .
Comparative Data Tables
Table 2. Spectroscopic Comparison
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by its unique structural components, which include a benzo[b]thiophene moiety, a hydroxyethyl group, and a methoxy-substituted aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.5 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. By targeting RNR, the compound disrupts the replication processes of tumor cells, thereby impeding their growth and proliferation. This mechanism positions it as a promising candidate for cancer therapy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound reduces the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Inhibition of Ribonucleotide Reductase |
| A549 | 2.0 | Induction of Apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can significantly lower the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Table 2: Summary of Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) | Treatment Effect |
|---|---|---|
| IL-6 | 50 | Decreased by 40% |
| TNF-α | 30 | Decreased by 35% |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on A431 and A549 cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations.
- Inflammatory Response Assessment : Another study assessed the compound's effect on RAW264.7 macrophages using ELISA to measure cytokine levels post-treatment. The results confirmed a marked reduction in IL-6 and TNF-α levels, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzo[b]thiophene core followed by sulfonamide coupling. Key steps include:
- Thiophene activation : Use of acetyl chloride or isothiocyanate derivatives to introduce reactive sites on the benzo[b]thiophene ring .
- Sulfonamide coupling : Reaction of the activated intermediate with a substituted benzenesulfonamide under basic conditions (e.g., NaOH or triethylamine) in solvents like dichloromethane or 1,4-dioxane .
- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates, while nuclear magnetic resonance (NMR) spectroscopy ensures structural fidelity .
Q. How can structural characterization be rigorously validated?
A combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm the molecular framework. For example:
- NMR : Distinct peaks for methoxy (δ ~3.8 ppm), hydroxyethyl (δ ~4.2 ppm), and aromatic protons (δ ~6.5–7.5 ppm) should align with predicted splitting patterns .
- X-ray crystallography : If crystalline, this provides unambiguous confirmation of stereochemistry and substituent positioning, as seen in analogous sulfonamide-thiophene hybrids .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water due to hydrophobic groups (e.g., dimethylbenzene). Solubility can be enhanced via co-solvents or salt formation .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the sulfonamide bond. Storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in pharmacological results (e.g., antimicrobial vs. anticancer activity) may arise from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. chloro substitutions) to identify critical pharmacophores .
- Dose-response profiling : Use IC50/EC50 curves to distinguish true activity from assay noise .
Q. What experimental designs are suitable for evaluating environmental fate and degradation pathways?
Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H2O2) to simulate natural conditions .
- Biotic transformation : Use soil/water microcosms to track metabolite formation via LC-MS/MS .
- QSAR modeling : Predict persistence using software like EPI Suite, correlating logP and half-life data with experimental results .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Target the sulfonamide group’s interaction with enzymes (e.g., carbonic anhydrase) using PDB structures (e.g., 1A4) .
- MD simulations : Assess stability of the hydroxyethyl-thiophene moiety in lipid bilayers to predict membrane permeability .
- ADMET prediction : Tools like SwissADME can prioritize derivatives with optimal bioavailability and reduced toxicity .
Q. What strategies mitigate synthetic challenges in scaling up production?
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yield in key steps like benzothiophene functionalization .
- Flow chemistry : Continuous reactors reduce side reactions during sulfonamide formation .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with PubChem entries for analogous compounds (e.g., ZSKWJVIVRUWMET-UHFFFAOYSA-N) .
- Controlled Experiments : Use split-plot designs (as in agricultural chemistry studies) to isolate variables like temperature or solvent effects .
- Ethical Compliance : Adhere to OECD guidelines for environmental and toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
